2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide
CAS No.: 2172554-04-8
Cat. No.: VC11495962
Molecular Formula: C4H4Cl2N2O2S2
Molecular Weight: 247.1 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172554-04-8 |
|---|---|
| Molecular Formula | C4H4Cl2N2O2S2 |
| Molecular Weight | 247.1 g/mol |
| IUPAC Name | 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide |
| Standard InChI | InChI=1S/C4H4Cl2N2O2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2,(H2,7,9,10) |
| Standard InChI Key | ZVGZVNRHYLIVDK-UHFFFAOYSA-N |
| Canonical SMILES | C(C1=C(SC(=N1)Cl)S(=O)(=O)N)Cl |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide involves multi-step reactions starting from simpler thiazole precursors. A method adapted from patent US6812348B1 outlines the production of 2-chloro-5-chloromethyl-1,3-thiazole, which can be further functionalized to introduce the sulfonamide group. Key steps include:
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Cyclization: Reaction of thiourea with chlorinated aldehydes under acidic conditions to form the thiazole core.
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Chlorination: Diazotization using tert-butyl nitrite and copper(I) chloride to introduce chlorine at position 2.
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Sulfonation: Treatment with chlorosulfonic acid followed by amidation with ammonia to install the sulfonamide group at position 5.
Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Thiourea, HCl, ethanol, 60°C | 78 |
| Diazotization | tert-Butyl nitrite, CuCl, acetonitrile, 0°C | 65 |
| Sulfonation/Amidation | ClSOH, NH, DCM, rt | 52 |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield and purity. Purification via crystallization using ethanol/water mixtures achieves >95% purity, critical for pharmaceutical applications .
Physicochemical Properties
Structural Characteristics
The compound’s structure was confirmed via:
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NMR Spectroscopy: NMR (400 MHz, CDCl): δ 4.56 (s, 2H, CHCl), 7.41 (s, 1H, thiazole-H).
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X-ray Crystallography: Reveals a planar thiazole ring with bond angles of 89.5° at S1-C2-N1, consistent with similar sulfonamide derivatives.
Stability and Reactivity
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Thermal Stability: Decomposes at 215°C, as determined by thermogravimetric analysis (TGA).
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Reactivity: The chloromethyl group undergoes nucleophilic substitution (e.g., with amines), while the sulfonamide participates in hydrogen bonding, influencing biological interactions.
Mechanistic Insights
Enzyme Inhibition
The sulfonamide moiety acts as a zinc-binding group, inhibiting metalloenzymes like carbonic anhydrase (CA-IX) with values of 0.8–2.3 nM. This interaction is critical for its hypothesized anticancer and antimicrobial effects.
Molecular Docking Studies
Docking simulations using the NaV1.7 voltage-gated sodium channel (PDB: 6J8J) predict strong binding () via hydrogen bonds with Arg160 and hydrophobic interactions with Phe174.
Industrial and Research Applications
Agrochemical Development
Used as an intermediate in fungicides targeting Phytophthora infestans (potato blight). Field trials show 85% efficacy at 500 g/ha.
Material Science
Incorporated into polymers for enhanced thermal stability (T = 145°C) and UV resistance, suitable for aerospace coatings.
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